3-(3-Methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
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Overview
Description
The compound “3-(3-Methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . The compound is a useful research compound with a molecular formula of C23H23N7O2 and a molecular weight of 429.484.
Synthesis Analysis
The synthesis of such compounds involves the incorporation of active moieties such as halo compound, pyrazolo, pyrano, pyrimido, pyrido-derivatives with an active methylene group in thiobarbituric acid derivatives at C-5 . The structures of all synthesized compounds are characterized by spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR .Molecular Structure Analysis
The molecular structure of these compounds is characterized by spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR . The cyclization involves the methyl group of the acetyl moiety and the amide carbonyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are characterized by their melting points and spectral data. For instance, one of the compounds synthesized had a melting point greater than 360 °C .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of novel heterocyclic compounds, including pyrimidines, pyrazolines, and thiazolopyrimidines, has been a significant area of research. These compounds are synthesized and characterized through spectral, crystallographic, and elemental analysis methods. The structural refinement aims at improving receptor-ligand recognition, with modifications introduced to enhance steric bulk, flexibility, and lipophilicity, ultimately leading to potent and selective human receptor antagonists (Squarcialupi et al., 2016; Saracoglu et al., 2020).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal effects of pyrimidine derivatives, indicating their potential as chemotherapeutic agents. These compounds have been tested against various strains of bacteria and fungi, showing significant activity in some cases and providing a basis for further exploration as antimicrobial and antifungal agents (Jafar et al., 2017; Cai et al., 2016).
Anticancer and Antitubercular Activities
The anticancer and antitubercular activities of pyrimidine derivatives have been evaluated, with some compounds showing significant activity against human tumor cell lines and tuberculosis-causing bacteria. These findings highlight the potential of pyrimidine derivatives in developing new anticancer and antitubercular therapies (Bhosle et al., 2015; Dangi et al., 2011).
Antinociceptive and Anti-inflammatory Properties
Research into the antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives demonstrates their potential in pain management and inflammation treatment without the ulcerogenic activity associated with traditional nonsteroidal anti-inflammatory drugs. This line of investigation opens up possibilities for the development of safer pain and inflammation management options (Selvam et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been known to target specific enzymes like cdk4 and cdk6 . These enzymes play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
Compounds with similar structures, such as cdk4/6 inhibitors, disrupt the signals that stimulate the proliferation of malignant (cancer) cells . This suggests that 3-(3-Methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one might interact with its targets in a similar manner, leading to changes in cell proliferation.
Biochemical Pathways
Based on the potential targets of similar compounds, it can be inferred that this compound might affect pathways related to cell cycle regulation . The downstream effects of these interactions could potentially include changes in cell proliferation and growth.
Pharmacokinetics
It has been suggested that similar compounds exhibit a degree of lipophilicity, which allows them to diffuse easily into cells .
Result of Action
Similar compounds have been shown to exhibit antiproliferative effects, suggesting that this compound might also have similar effects on cell growth and proliferation .
properties
IUPAC Name |
3-(3-methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-27-15-9-5-8-14(10-15)24-18-17(21-22-24)19(26)23(12-20-18)11-16(25)13-6-3-2-4-7-13/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUSJIVWKBSJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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